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Introduction

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a chiral cis-dihydrodiol derived from the

polycyclic aromatic hydrocarbon (PAH) phenanthrene. As metabolites of PAHs, dihydrodiols are

crucial intermediates in both detoxification pathways and processes of metabolic activation to

carcinogenic diol epoxides. Enantiomerically pure dihydrodiols serve as valuable chiral building

blocks in asymmetric synthesis for the development of novel pharmaceuticals and complex

molecules. Traditional chemical synthesis of these compounds with high enantioselectivity is

challenging. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a highly

efficient and stereospecific alternative. This note details a protocol for the enantioselective

synthesis of (-)-phenanthrene cis-(1S,2R)-dihydrodiol using an engineered dioxygenase

enzyme.

The method leverages a recombinant Escherichia coli strain expressing a mutant of

naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4. Specifically, site-

directed mutagenesis of the phenylalanine at position 352 to a valine (F352V) in the α-subunit

of NDO reverses the enantioselectivity of the enzyme compared to wild-type, enabling the

production of the desired (1S,2R)-enantiomer from phenanthrene.[1]
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The core of this protocol is the enzymatic cis-dihydroxylation of phenanthrene. The engineered

naphthalene dioxygenase (NDO F352V) catalyzes the stereospecific addition of two hydroxyl

groups across the 1 and 2 positions of the phenanthrene ring to yield the target product.
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Figure 1: Biocatalytic conversion of phenanthrene.

Quantitative Data Summary
The F352V mutation in naphthalene dioxygenase not only alters the regioselectivity of the

enzyme with substrates like biphenyl but also critically inverts the enantioselectivity for

phenanthrene dihydroxylation.[1]
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Configuration
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3,4-diol

(+)-(3R,4S)

NDO F352V Mutant Phenanthrene

cis-1,2-

dihydrophenanthrene-

1,2-diol

(-)-(1S,2R)

Biphenyl Dioxygenase

(S. yanoikuyae)
Phenanthrene

cis-1,2-

dihydrophenanthrene-

1,2-diol

Opposite to NDO

F352V

Experimental Protocols
This section provides a detailed methodology for the cultivation of the recombinant biocatalyst,

the biotransformation process, and the subsequent extraction and analysis of the product.
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1. Culture Recombinant E. coli
(expressing NDO F352V)

2. Induction of NDO Expression
(e.g., with IPTG)

3. Substrate Addition
(Phenanthrene in a solvent)

4. Biotransformation
(Incubation with shaking)

5. Cell Harvesting & Lysis
(Centrifugation)

6. Product Extraction
(e.g., with Ethyl Acetate)

7. Purification
(Silica Gel Chromatography)

8. Analysis
(GC-MS, Chiral HPLC)
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Figure 2: General experimental workflow for biocatalysis.
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Materials and Reagents
Recombinant E. coli strain harboring the plasmid for NDO F352V expression.

Luria-Bertani (LB) medium.

Appropriate antibiotic for plasmid maintenance (e.g., ampicillin).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Phenanthrene.

Ethyl acetate (HPLC grade).

Anhydrous sodium sulfate.

Silica gel for column chromatography.

Hexane and ethyl acetate for chromatography elution.

Minimal salts medium (for resting cell studies, if applicable).

Protocol for Whole-Cell Biotransformation
Inoculation and Growth: Inoculate 500 mL of LB medium (containing the appropriate

antibiotic) with a single colony of the recombinant E. coli strain. Grow the culture overnight at

37°C with vigorous shaking (approx. 200 rpm).

Induction: When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce the

expression of the dioxygenase by adding IPTG to a final concentration of 0.5 mM. Reduce

the incubator temperature to 25-30°C and continue shaking for 3-4 hours.

Substrate Addition: Dissolve phenanthrene in a minimal amount of a water-miscible solvent

like dimethylformamide (DMF). Add the phenanthrene solution to the induced culture to a

final concentration of 0.5 g/L.

Biotransformation: Incubate the culture with the substrate for 12-24 hours at 25-30°C with

continued shaking. Monitor the conversion of phenanthrene periodically by taking small
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aliquots, extracting with ethyl acetate, and analyzing by GC-MS.

Product Extraction and Purification
Harvesting: After the incubation period, centrifuge the entire culture at 6,000 x g for 15

minutes to pellet the cells. The product may be present in both the supernatant and the cells.

Extraction: Combine the supernatant and the resuspended cell pellet. Perform a liquid-liquid

extraction three times with equal volumes of ethyl acetate.

Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary

evaporator.

Purification: Purify the crude extract by silica gel column chromatography. Elute with a

gradient of hexane and ethyl acetate. Collect fractions and analyze by thin-layer

chromatography (TLC) or GC-MS to identify those containing the desired dihydrodiol.

Product Analysis
Structure Confirmation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm

the mass of the product and compare its fragmentation pattern with known standards.

Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity of the product

using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral

stationary phase column (e.g., Chiralcel OD).

Safety Precautions

Phenanthrene and its metabolites are potentially hazardous and should be handled with

appropriate personal protective equipment (PPE), including gloves and safety glasses, in a

well-ventilated fume hood.

Some cis-dihydrodiols can be unstable and potentially explosive upon drying, especially in

larger quantities. It is advisable to handle purified products in solution when possible and

exercise caution during solvent removal.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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